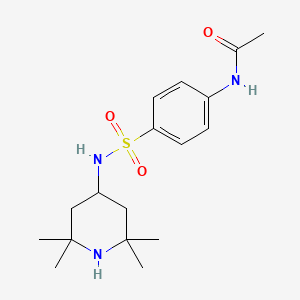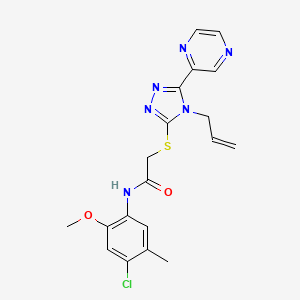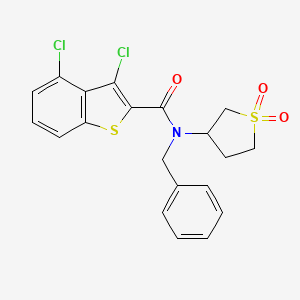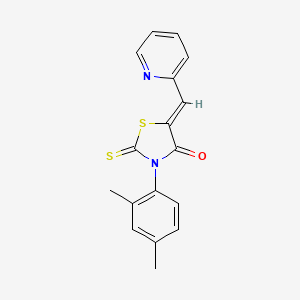![molecular formula C17H16N6O2S B12140121 4-[2-(4-Methyl-5-(3-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide](/img/structure/B12140121.png)
4-[2-(4-Methyl-5-(3-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(4-Methyl-5-(3-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide is a complex organic compound that features a benzamide core linked to a triazole ring, which is further substituted with a pyridyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Methyl-5-(3-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile compound.
Thioacetylation: The triazole ring is then subjected to thioacetylation using a thioacetic acid derivative.
Coupling with Benzamide: The final step involves coupling the thioacetylated triazole with a benzamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques like recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-[2-(4-Methyl-5-(3-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridyl and triazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
科学的研究の応用
4-[2-(4-Methyl-5-(3-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases like cancer or infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-[2-(4-Methyl-5-(3-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
類似化合物との比較
Similar Compounds
Imatinib: A tyrosine kinase inhibitor used in cancer therapy.
Pemetrexed: An antifolate chemotherapy agent.
Ribavirin: An antiviral medication.
Uniqueness
4-[2-(4-Methyl-5-(3-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide is unique due to its specific structural features, such as the combination of a triazole ring with a pyridyl group and a benzamide core. This unique structure may confer distinct biological activities and therapeutic potential compared to other similar compounds.
特性
分子式 |
C17H16N6O2S |
|---|---|
分子量 |
368.4 g/mol |
IUPAC名 |
4-[[2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzamide |
InChI |
InChI=1S/C17H16N6O2S/c1-23-16(12-3-2-8-19-9-12)21-22-17(23)26-10-14(24)20-13-6-4-11(5-7-13)15(18)25/h2-9H,10H2,1H3,(H2,18,25)(H,20,24) |
InChIキー |
XRLKCNVYKWRSFA-UHFFFAOYSA-N |
正規SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)N)C3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3,4-dichlorophenyl)-2-(3-ethyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12140049.png)
methyl}-4,5-dimethylthiophen-2-yl)furan-2-carboxamide](/img/structure/B12140052.png)


![1-(4-chlorophenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12140061.png)

![(2E)-3-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]prop-2-enamide](/img/structure/B12140087.png)
![3-(4-chlorobenzenesulfonyl)-1-(3-methylbutyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12140091.png)
![2-[(4-tert-butylbenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12140093.png)
![1,5-dimethyl-4-{[(2Z)-4-(4-methylphenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12140099.png)
![2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(5-chloro-2-methylphe nyl)acetamide](/img/structure/B12140100.png)

![2-[(2-hydroxy-1H-indol-3-yl)diazenyl]-6-methyl-1,3-diazinan-4-one](/img/structure/B12140105.png)
